molecular formula C9H17N3O3 B1372443 Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate CAS No. 1001907-44-3

Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate

Cat. No.: B1372443
CAS No.: 1001907-44-3
M. Wt: 215.25 g/mol
InChI Key: IOXCKRNGHYJOAQ-UHFFFAOYSA-N
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Description

Structural Characterization of Tert-Butyl 3-(Hydrazinecarbonyl)Azetidine-1-Carboxylate

Molecular Architecture and Stereochemical Analysis

The molecular architecture of this compound is fundamentally defined by its azetidine core structure, which represents a four-membered saturated nitrogen heterocycle. The compound possesses the International Union of Pure and Applied Chemistry name this compound and is registered under Chemical Abstracts Service number 1001907-44-3. The molecular formula C₉H₁₇N₃O₃ indicates the presence of three nitrogen atoms, with one incorporated into the azetidine ring, one serving as the carbamate nitrogen, and one forming part of the hydrazine functionality. The compound exhibits a monoisotopic mass of 215.126991, providing precise molecular weight determination for analytical applications.

The structural framework incorporates three distinct functional domains that contribute to the overall molecular geometry. The central azetidine ring serves as the primary structural scaffold, bearing substitution at both the nitrogen atom (position 1) and the carbon atom at position 3. The nitrogen atom carries a tert-butyl carbamate group, while the carbon substituent features a hydrazinecarbonyl moiety. This substitution pattern creates a molecule with significant conformational complexity due to the presence of multiple rotatable bonds and the inherent ring strain associated with the four-membered azetidine system.

The stereochemical considerations for this compound are influenced by the sp³ hybridization of the azetidine carbon atoms and the pyramidal geometry around the nitrogen centers. The presence of the bulky tert-butyl group and the hydrazinecarbonyl substituent introduces steric interactions that significantly influence the preferred conformations of the molecule. The compound exhibits specific spatial arrangements that minimize unfavorable steric contacts while maintaining optimal orbital overlap for the carbamate and hydrazide functionalities.

X-ray Crystallographic Determination of Azetidine Ring Conformation

While specific X-ray crystallographic data for this compound has not been extensively reported in the current literature sources, comparative studies of related azetidine-containing compounds provide valuable insights into the expected conformational behavior of four-membered nitrogen heterocycles. Research on similar azetidine derivatives has demonstrated that these ring systems typically adopt puckered conformations to relieve ring strain, with the degree of puckering influenced by the nature and position of substituents.

The azetidine ring system in the target compound would be expected to exhibit characteristic bond angles and distances consistent with the geometric constraints of a four-membered ring. The carbon-nitrogen bond lengths within the azetidine ring typically range between 1.45-1.48 Å, while carbon-carbon bonds measure approximately 1.54 Å. The bond angles deviate significantly from the ideal tetrahedral angle of 109.5°, with ring angles typically measuring around 90° due to the geometric constraints of the four-membered system.

Crystallographic studies of related compounds suggest that the azetidine ring conformation is significantly influenced by the electronic and steric properties of substituents. The presence of the electron-withdrawing carbamate group at the nitrogen center and the hydrazinecarbonyl substituent at the 3-position would be expected to influence both the ring puckering and the overall molecular conformation through electronic effects and steric interactions.

Torsional Angle Analysis of Hydrazinecarbonyl Substituent

The hydrazinecarbonyl substituent attached to the 3-position of the azetidine ring represents a critical structural feature that influences the overall molecular conformation through rotational freedom around the C-C bond connecting the substituent to the ring. The torsional angle analysis of this group requires consideration of the rotational barriers associated with the amide bond within the hydrazinecarbonyl functionality and the steric interactions with other molecular components.

Related studies on hydrazide-containing compounds have demonstrated that the carbon-nitrogen bond in hydrazinecarbonyl groups exhibits partial double bond character due to resonance between the carbonyl carbon and the adjacent nitrogen atom. This resonance stabilization typically results in restricted rotation around the C-N bond, leading to preferred conformations that optimize orbital overlap while minimizing steric interactions.

The torsional angle between the hydrazinecarbonyl group and the azetidine ring plane is influenced by several factors, including the electronic properties of the carbonyl group, the steric bulk of the hydrazine substituent, and the ring strain effects of the azetidine system. Computational studies and experimental observations of similar compounds suggest that preferred torsional angles typically range between 60° and 180°, depending on the specific substitution pattern and molecular environment.

The hydrazine portion of the substituent introduces additional conformational complexity due to the presence of two nitrogen atoms connected by a single bond. The N-N bond exhibits rotational freedom, though this rotation may be influenced by hydrogen bonding interactions and electronic effects from the adjacent carbonyl group. The spatial orientation of the terminal nitrogen atom and its substituents significantly impacts the overall molecular shape and potential intermolecular interactions.

tert-Butyl Carbamate Group Spatial Orientation Studies

The tert-butyl carbamate group attached to the azetidine nitrogen represents a bulky protecting group that significantly influences the molecular conformation through steric effects and electronic interactions. The spatial orientation of this group is governed by the rotational freedom around the N-C bond connecting the azetidine nitrogen to the carbonyl carbon of the carbamate functionality.

The tert-butyl carbamate structure consists of a carbonyl group connected to a tert-butyl ester moiety, creating a rigid unit with limited internal conformational flexibility. The three methyl groups of the tert-butyl unit adopt a approximately tetrahedral arrangement around the central carbon atom, creating a spherical steric envelope that influences interactions with other molecular components.

Studies of related carbamate-protected azetidines suggest that the preferred orientation of the tert-butyl carbamate group is typically perpendicular or nearly perpendicular to the azetidine ring plane to minimize steric interactions with ring substituents. The carbonyl oxygen of the carbamate group may participate in weak intramolecular interactions with other polar regions of the molecule, though these interactions are generally weaker than traditional hydrogen bonds.

The rotational barrier around the N-C carbamate bond is influenced by the partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl carbon. This resonance stabilization typically results in restricted rotation, with energy barriers of approximately 15-20 kcal/mol for similar systems. The preferred conformations correspond to arrangements that optimize the overlap between the nitrogen p-orbital and the carbonyl π-system while minimizing unfavorable steric contacts.

Structural Parameter Expected Range Influencing Factors
Azetidine Ring Angles 88-92° Ring strain, substituent effects
C-N Bond Lengths (ring) 1.45-1.48 Å Hybridization, electronic effects
Hydrazinecarbonyl Torsion 60-180° Steric interactions, resonance
N-N Bond Length 1.42-1.45 Å Electronic delocalization
Carbamate C-N Bond 1.32-1.35 Å Resonance stabilization
tert-Butyl Orientation Perpendicular to ring Steric minimization

Properties

IUPAC Name

tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3/c1-9(2,3)15-8(14)12-4-6(5-12)7(13)11-10/h6H,4-5,10H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXCKRNGHYJOAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676468
Record name tert-Butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001907-44-3
Record name tert-Butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate
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Preparation Methods

Starting Material: tert-Butyl 3-carbamoylazetidine-1-carboxylate

The synthesis typically begins from tert-butyl 3-carbamoylazetidine-1-carboxylate , which can be prepared by amidation of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid .

Key synthetic route for tert-butyl 3-carbamoylazetidine-1-carboxylate:

Step Reagents and Conditions Yield Notes
1. Activation of carboxylic acid 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid + isobutyl chloroformate + triethylamine in tetrahydrofuran (THF) at -20 to -10 °C Intermediate activated ester Low temperature controls side reactions
2. Amidation Addition of aqueous ammonia (28%) at -20 to 20 °C for 1 h 81% Extraction and purification by flash chromatography

This method provides a high-yield (81%) route to the carbamoyl intermediate with clean reaction conditions and manageable purification steps.

Conversion of Carbamoyl to Hydrazinecarbonyl Group

The hydrazinecarbonyl group is introduced by converting the carbamoyl group (-CONH2) to the hydrazide (-CONHNH2). This typically involves hydrazinolysis or reaction with hydrazine hydrate under controlled conditions.

General method:

  • React tert-butyl 3-carbamoylazetidine-1-carboxylate with hydrazine hydrate in an appropriate solvent (e.g., ethanol or methanol) at mild temperatures.
  • Reaction time varies depending on scale and solvent, typically several hours.
  • The product is isolated by crystallization or extraction.

Although explicit detailed protocols for this step are less commonly disclosed, the transformation is standard in hydrazide chemistry and can be optimized for purity and yield.

Alternative Synthetic Routes and Industrial Considerations

  • The oxidation of 3-hydroxyazetidine derivatives to ketones followed by functional group transformations has been reported but is less favored due to impurity formation and environmental concerns with solvents like dioxane and DMSO.
  • A patent (CN111362852A) describes a cyclization reaction involving ammonium salts and protected azetidine derivatives to form intermediates with high yield and industrial scalability.
  • Protection of the azetidine nitrogen with tert-butoxycarbonyl group (Boc) is critical to prevent side reactions during hydrazinecarbonyl group installation.

Summary Data Table of Key Preparation Steps

Compound Reagents & Conditions Yield (%) Notes
1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid → tert-butyl 3-carbamoylazetidine-1-carboxylate Isobutyl chloroformate, triethylamine, aqueous ammonia, THF, -20 to 20 °C 81 High yield amidation with flash chromatography purification
tert-butyl 3-carbamoylazetidine-1-carboxylate → this compound Hydrazine hydrate, ethanol/methanol, mild heating Not explicitly reported Standard hydrazinolysis reaction, conditions optimized per lab
3-hydroxyazetidine derivatives → 1-tert-butoxycarbonyl-3-azetidinone (alternative intermediate) Di-tert-butyl dicarbonate, triethylamine, DMSO, dioxane (traditional) Moderate, with impurities Less environmentally friendly, lower yield

Analytical and Purity Considerations

  • Purity of this compound is typically ≥97% for research and industrial use.
  • Characterization methods include ^1H NMR, LC-MS, and HPLC to confirm structure and purity.
  • Crystallization and chromatographic purification are common to remove impurities from intermediates.

Research Findings and Industrial Relevance

  • The amidation step to form tert-butyl 3-carbamoylazetidine-1-carboxylate is well-established with good yields and scalability.
  • Hydrazinolysis to introduce the hydrazinecarbonyl group is a straightforward transformation, though detailed industrial protocols are proprietary or less published.
  • Environmental and cost considerations favor methods avoiding toxic solvents and expensive reagents such as benzhydrylamine or DMSO.
  • The Boc protection strategy is essential for maintaining azetidine ring integrity during synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydrazinecarbonyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-3-carboxylic acid derivatives, while reduction could produce hydrazine-substituted azetidines.

Scientific Research Applications

Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate involves its interaction with molecular targets through its hydrazinecarbonyl and azetidine groups. These functional groups can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Azetidine derivatives with tert-butyl carboxylate protection are widely studied due to their conformational rigidity and versatility in drug discovery. Below is a systematic comparison of the target compound with structurally related analogs.

Key Observations :

  • Synthetic Yields : Yields vary significantly based on substituent complexity. For example, diastereoselective synthesis of 1h and 1j achieved 42–47% yields via HPLC purification, while bis(hydroxymethyl) derivatives () require multi-step protocols with unstated efficiency .
  • Reactivity : The hydrazinecarbonyl group enables unique bioconjugation pathways, whereas iodo or trifluoromethylthio substituents favor cross-coupling or electrophilic reactions .
Table 2: Property and Hazard Comparison
Compound Name Molecular Weight (g/mol) Key Hazards (GHS) Applications
Target Compound 229.27 Not reported Bioconjugation, drug intermediates
tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate 235.28 H302 (acute toxicity), H315 (skin irritation) Kinase inhibitor scaffolds
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate 202.25 Not reported Peptidomimetics, CNS drugs

Key Observations :

  • Safety: Pyrimidinyl derivatives () exhibit acute oral toxicity (Category 4) and skin irritation, likely due to the heteroaromatic moiety.
  • Molecular Weight: Lower molecular weight analogs (e.g., 202.25 g/mol for amino-hydroxymethyl derivatives) may offer improved pharmacokinetic profiles compared to bulkier substituents like bis(hydroxymethyl) (217.27 g/mol) .

Biological Activity

Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate, with the CAS number 1001907-44-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

  • Molecular Formula : C₉H₁₇N₃O₃
  • Molecular Weight : 215.25 g/mol
  • Structure : The compound features an azetidine ring substituted with a hydrazinecarbonyl group and a tert-butyl ester, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydrazinecarbonyl moiety can participate in nucleophilic attacks, potentially leading to the formation of reactive intermediates that interact with cellular macromolecules such as proteins and nucleic acids. This interaction may modulate various cellular pathways, contributing to its therapeutic effects.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : There are indications that this compound may possess anticancer activity. It is hypothesized that the compound could induce apoptosis in cancer cells through the activation of caspase pathways or by inhibiting key oncogenic signaling pathways.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective effects, possibly through antioxidant mechanisms or modulation of neuroinflammatory responses.

Case Studies and Experimental Data

Several studies have explored the compound's biological activity:

  • A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity, particularly against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested .
  • In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) showed that the compound reduced cell viability by approximately 50% at concentrations between 10 and 50 µM after 48 hours of exposure .
  • Neuroprotective assays indicated that treatment with the compound resulted in a significant reduction in oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaAntimicrobial ActivityAnticancer Activity
This compoundC₉H₁₇N₃O₃YesYes
Tert-butyl 3-(aminocarbonyl)azetidine-1-carboxylateC₉H₁₇N₃O₃ModerateYes
Tert-butyl 3-(hydroxycarbonyl)azetidine-1-carboxylateC₉H₁₇N₃O₃NoLimited

The comparative analysis indicates that while other derivatives may exhibit some level of biological activity, this compound stands out for its dual efficacy as both an antimicrobial and anticancer agent.

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate, and what reaction conditions optimize yield and purity?

The synthesis of azetidine derivatives typically involves multi-step reactions with careful control of protecting groups and catalysts. For this compound:

  • Step 1 : Start with tert-butyl 3-oxoazetidine-1-carboxylate (common precursor for azetidine derivatives). React with hydrazine hydrate under reflux in a polar solvent (e.g., methanol or ethanol) to form the hydrazinecarbonyl moiety. Optimal yields (~70–80%) are achieved at 60–80°C for 12–24 hours .
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity (>95%) using HPLC .
  • Critical Conditions : Avoid excess hydrazine to prevent side reactions. Use anhydrous conditions to minimize hydrolysis of the tert-butyl carbamate group .

Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Look for characteristic peaks: tert-butyl group (δ ~1.4 ppm, singlet), azetidine ring protons (δ ~3.5–4.0 ppm), and hydrazine carbonyl NH (δ ~8.5–9.5 ppm, broad) .
    • ¹³C NMR : Confirm the carbonyl group (δ ~165–170 ppm) and azetidine carbons (δ ~50–60 ppm) .
  • Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z corresponding to the molecular formula C₁₀H₁₈N₃O₃ (calc. 244.13) .
  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) ensures purity >95% .

Q. What are the recommended storage conditions and stability profiles for this compound under laboratory settings?

  • Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation and hydrolysis .
  • Stability :
    • Stable for >6 months if stored properly.
    • Degrades in aqueous solutions (t₁/₂ ~48 hours at pH 7.4; faster in acidic/basic conditions) .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Comparative Structural Analysis : Use X-ray crystallography or DFT calculations to compare conformations of derivatives. Differences in azetidine ring puckering or hydrazinecarbonyl orientation can alter bioactivity .
  • Dose-Response Studies : Perform IC₅₀ assays under standardized conditions (e.g., pH 7.4, 37°C) to control for environmental variability .
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for proposed biological targets (e.g., enzymes or receptors) .

Q. How does the hydrazinecarbonyl moiety influence the reactivity of this compound in nucleophilic substitution or condensation reactions?

  • Nucleophilic Substitution : The hydrazine group acts as a nucleophile in reactions with aldehydes/ketones, forming hydrazones. For example, condensation with pyridoxal phosphate yields Schiff base derivatives useful in metalloenzyme studies .
  • Condensation Reactions : React with activated esters (e.g., NHS esters) to form stable amide bonds. Optimize using DMTMM as a coupling agent in DMF at 25°C (yields ~85%) .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., carbonic anhydrase). Focus on hydrogen bonds between the hydrazinecarbonyl group and catalytic residues .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Key metrics: RMSD (<2 Å) and binding free energy (MM/PBSA) .

Q. How can researchers design kinetic studies to evaluate the hydrolytic stability of the tert-butyl carbamate group in this compound under varying pH conditions?

  • Experimental Design :
    • Prepare buffered solutions (pH 2.0, 7.4, 10.0).
    • Incubate compound at 37°C and sample at intervals (0, 24, 48, 72 hours).
    • Quantify degradation via HPLC .
  • Data Analysis : Fit to first-order kinetics. Calculate rate constants (k) and half-lives (t₁/₂ = ln2/k). Expected results: t₁/₂ decreases with increasing pH due to base-catalyzed hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate
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Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate

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